molecular formula C19H19NO3 B12652928 Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester CAS No. 50649-73-5

Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester

Cat. No.: B12652928
CAS No.: 50649-73-5
M. Wt: 309.4 g/mol
InChI Key: FPLRAAAFXGKWLJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester is an organic compound with the molecular formula C19H19NO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 4-cyanophenyl ester group and a pentyloxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 4-(pentyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester can undergo various chemical reactions, including:

    Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-(pentyloxy)benzoic acid or 4-(pentyloxy)benzaldehyde.

    Reduction: Formation of 4-(pentyloxy)-4-aminophenyl ester.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The cyano group may also play a role in modulating the compound’s activity by forming hydrogen bonds or participating in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-ethyl-, 4-cyanophenyl ester
  • Benzoic acid, 4-butyl-, 4-cyanophenyl ester
  • Benzoic acid, 4-cyano-, phenyl ester

Uniqueness

Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

50649-73-5

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-pentoxybenzoate

InChI

InChI=1S/C19H19NO3/c1-2-3-4-13-22-17-11-7-16(8-12-17)19(21)23-18-9-5-15(14-20)6-10-18/h5-12H,2-4,13H2,1H3

InChI Key

FPLRAAAFXGKWLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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